molecular formula C18H30O4 B1580941 1,10-Decanediol dimethacrylate CAS No. 6701-13-9

1,10-Decanediol dimethacrylate

Cat. No. B1580941
CAS RN: 6701-13-9
M. Wt: 310.4 g/mol
InChI Key: LRZPQLZONWIQOJ-UHFFFAOYSA-N
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Description

1,10-Decanediol dimethacrylate is a crosslinker with a hydrophobic spacer . It has the empirical formula C18H30O4 and a molecular weight of 310.43 .


Synthesis Analysis

While there isn’t specific information available on the synthesis of 1,10-Decanediol dimethacrylate, a related compound, 1,10-decanediol diacetate, has been synthesized from furfural in a green and efficient method. This method involves a tandem benzoin condensation and hydrodeoxygenation reaction .


Molecular Structure Analysis

The molecular structure of 1,10-Decanediol dimethacrylate consists of a total of 51 bonds. There are 21 non-H bonds, 4 multiple bonds, 15 rotatable bonds, 4 double bonds, and 2 ester(s) (aliphatic) .


Physical And Chemical Properties Analysis

1,10-Decanediol dimethacrylate is a colorless liquid that contains less than 300 ppm HQ as a stabilizer. It should be stored at temperatures between 2-8°C . It has a molecular weight of 310.43 .

Scientific Research Applications

  • Polymeric Monoliths for Liquid Chromatography 1,10-Decanediol dimethacrylate (1,10-DDDMA) is utilized in the synthesis of highly cross-linked monolithic capillary columns for reversed-phase liquid chromatography (RPLC) of small molecules. These monoliths demonstrate high permeability and column efficiencies, with minimal shrinking or swelling in solvents of different polarities, making them suitable for high-resolution separations in chromatographic applications (Liu, Tolley, & Lee, 2012).

  • Thermochemical Properties A thermochemical study of 1,10-decanediol revealed insights into its heat capacities, phase transitions, melting point, and thermal decomposition kinetics. Understanding these properties is crucial for its application in areas where temperature stability and behavior are critical (Li, Tan, Meng, & Song, 1999).

  • Dental Materials The compound has been studied in the context of dental materials, specifically in the evaluation of network characteristics and mechanical properties of resin and composite materials. This research aids in optimizing dental materials for better performance and durability (Fróes-Salgado et al., 2015).

  • Synthesis of Biodegradable Oligoesters The enzyme-catalyzed synthesis of aromatic-aliphatic oligoesters, using 1,10-decanediol, has been explored. These oligoesters have potential applications in personal and home care products, and the study contributes to the development of sustainable routes for their synthesis (Pellis et al., 2016).

  • Biodegradable Polyesters 1,10-Decanediol has been used in synthesizing novel biobased polyesters with improved mechanical and thermal properties. This research is significant for developing sustainable, biodegradable materials for various applications (Chebbi et al., 2019).

  • Separation Processes in Chemical Engineering The compound has been applied in modified retrograde crystallization processes, demonstrating its usefulness in the separation of binary solid mixtures and proving its efficacy in chemical engineering applications (Tai, You, & Wang, 2000).

  • Thermal Decomposition Studies Studies on the thermal decomposition of copolymers based on 1,10-decanediol dimethacrylate provide valuable information on their thermal stability and degradation profiles, which is essential for applications in high-temperature environments (Pielichowski et al., 1997).

  • Monolithic Stationary Phases for Chromatography The compound is also used in the preparation of vinylimidazole-based monolithic stationary phases for capillary liquid chromatography, highlighting its versatility in chromatographic applications (Lin & Fuh, 2018).

  • Synthesis of Triblock Copolymer It plays a role in the synthesis of triblock copolymer, demonstrating its importance in the field of polymer chemistry (Li et al., 2006).

  • Molecular Mobility Studies Research on the molecular mobility of spin-labelled copolymers containing 1,10-decanediol offers insights into the dynamics of polymer chains, crucial for applications where polymer flexibility and behavior are important (Sundholm et al., 1984).

Future Directions

While specific future directions for 1,10-Decanediol dimethacrylate are not mentioned in the available resources, it’s noted that it can be used to make materials for use in dental applications .

properties

IUPAC Name

10-(2-methylprop-2-enoyloxy)decyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O4/c1-15(2)17(19)21-13-11-9-7-5-6-8-10-12-14-22-18(20)16(3)4/h1,3,5-14H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZPQLZONWIQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27813-92-9
Record name 2-Propenoic acid, 2-methyl-, 1,1′-(1,10-decanediyl) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27813-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7044972
Record name 1,10-Decanediol dimethacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,10-decanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,10-Decanediol dimethacrylate

CAS RN

6701-13-9
Record name Decanediol dimethacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6701-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,10-Decamethylene dimethacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006701139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,10-decanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,10-Decanediol dimethacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,10-decanediyl bismethacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.042
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,10-DECAMETHYLENE DIMETHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU9449K3UC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
NRG Fróes‐Salgado, LC Boaro, B Pick… - Journal of applied …, 2012 - Wiley Online Library
The aim of this study was to evaluate the effect of the association between bisphenol‐A diglycidyl dimethacrylate (BisGMA) or its ethoxylated version (BisEMA) with diluents derived from …
Number of citations: 10 onlinelibrary.wiley.com
K Liu, HD Tolley, ML Lee - Journal of Chromatography A, 2012 - Elsevier
Seven crosslinking monomers, ie, 1,3-butanediol dimethacrylate (1,3-BDDMA), 1,4-butanediol dimethacrylate (1,4-BDDMA), neopentyl glycol dimethacrylate (NPGDMA), 1,5-…
Number of citations: 50 www.sciencedirect.com
S Hahnel, M Rosentritt, R Bürgers, G Handel - Journal of Materials Science …, 2008 - Springer
Objectives This study aimed to characterize the surface properties of experimental resin polymers consisting of monomers differing in functionality and chain length, and to evaluate …
Number of citations: 83 link.springer.com
K Liu - 2014 - scholarsarchive.byu.edu
Highly cross-linked monoliths prepared from single cross-linking monomers were found to increase surface area and stability. Therefore, seven cross-linking monomers, ie, 1, 3-…
Number of citations: 2 scholarsarchive.byu.edu
NR de Godoy Fróes-Salgado, V Gajewski, BP Ornaghi… - Odontology, 2015 - Springer
This study evaluated the effect of the combination of two dimethacrylate-based monomers [bisphenol A diglycidyl dimethacrylate (BisGMA) or bisphenol A ethoxylated dimethacrylate (…
Number of citations: 33 link.springer.com
J Durner, M Stojanovic, E Urcan, W Spahl, U Haertel… - Dental Materials, 2011 - Elsevier
Less data are available about the effects of hydrogen peroxide on the three-dimensional polymer network of polymerized composites. Therefore the study was performed to test the …
Number of citations: 67 www.sciencedirect.com
D Zhang, D Lan, X Pang, B Cui, L Bai, H Liu, H Yan - Analyst, 2018 - pubs.rsc.org
A double-functionalized polymer monolithic column was fabricated within the confines of a stainless-steel column (50 mm × 4.6 mm id) via a facile method using iron porphyrin, ionic …
Number of citations: 5 pubs.rsc.org
C Gorsche, K Seidler, P Knaack, P Dorfinger, T Koch… - scholar.archive.org
Materials and Methods Ethyl pyruvate, p-toluenesulfonyl chloride, sodium p-toluenesulfinate, polyethylene oxide 400, and triethylamine were purchased from Fluka, respectively Sigma-…
Number of citations: 0 scholar.archive.org
S Ito, T Nakamura, M Nakagawa - Bulletin of the Chemical Society of …, 2020 - journal.csj.jp
In this study we demonstrate that organic radical photopolymerized resins hybridized with inorganic silica nanoparticles improve the mechanical strength of replica mold materials and …
Number of citations: 9 www.journal.csj.jp
DY Kim, SH Jin, SG Jeong, B Lee, KK Kang, CS Lee - Scientific reports, 2018 - nature.com
The synthesis of organic-inorganic hybrid particles with highly controlled particle sizes in the micrometer range is a major challenge in many areas of research. Conventional methods …
Number of citations: 62 www.nature.com

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